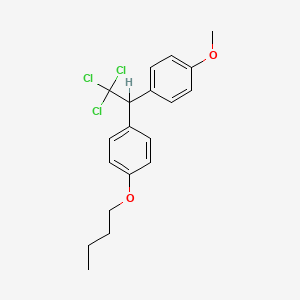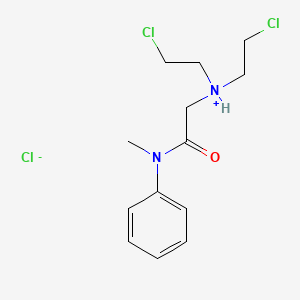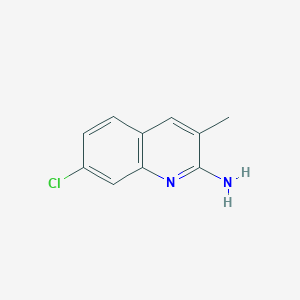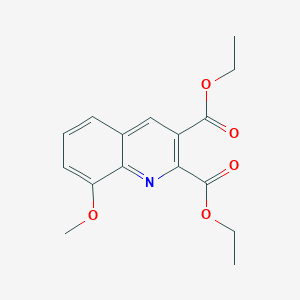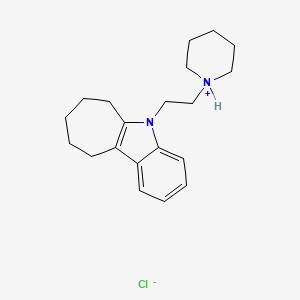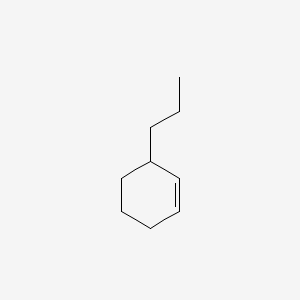
Cyclohexene, 3-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 3-propyl-: is an organic compound with the molecular formula C9H16 . It is a derivative of cyclohexene, where a propyl group is attached to the third carbon of the cyclohexene ring. This compound is also known by other names such as 3-Propylcyclohexene-1 and 3-Propyl-1-cyclohexene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexene, 3-propyl- can be synthesized through various methods. One common method involves the alkylation of cyclohexene with propyl halides in the presence of a strong base. Another method involves the dehydration of cyclohexanol derivatives using concentrated phosphoric acid .
Industrial Production Methods
In industrial settings, the production of cyclohexene, 3-propyl- often involves catalytic hydrogenation of propyl-substituted cyclohexadienes. This process is typically carried out under high pressure and temperature conditions to ensure complete hydrogenation and high yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 3-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone derivatives.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: Halogenation and other substitution reactions can occur at the propyl group or the cyclohexene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexene derivatives
Applications De Recherche Scientifique
Cyclohexene, 3-propyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of cyclohexene, 3-propyl- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene: A simpler analog without the propyl group.
Cyclohexane: The fully saturated analog.
3-Methylcyclohexene: A similar compound with a methyl group instead of a propyl group .
Uniqueness
Cyclohexene, 3-propyl- is unique due to the presence of the propyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound in various synthetic and industrial applications .
Propriétés
Numéro CAS |
3983-06-0 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
3-propylcyclohexene |
InChI |
InChI=1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h4,7,9H,2-3,5-6,8H2,1H3 |
Clé InChI |
XWIMYKYUBWUJOH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



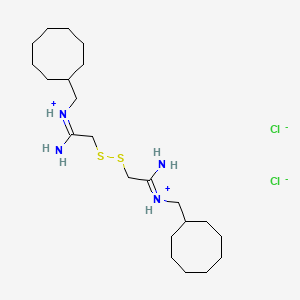

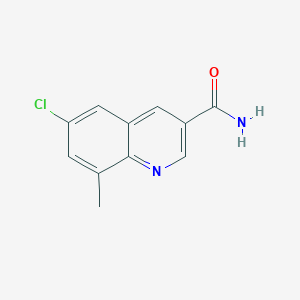
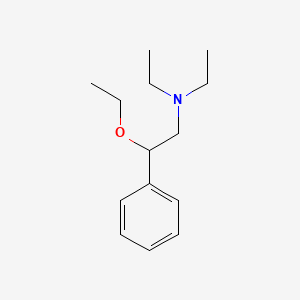
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)

